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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzophenone

Cat. No.: B189104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organic

compound 2-Hydroxy-4-methylbenzophenone (C₁₄H₁₂O₂), a molecule of interest in various

chemical and pharmaceutical research domains. This document outlines the key spectral

characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, and provides detailed experimental protocols for obtaining these

spectra.

Core Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses of 2-Hydroxy-4-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for 2-Hydroxy-4-methylbenzophenone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results
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Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxy-4-methylbenzophenone

Chemical Shift (δ) ppm Assignment

Data not available in search results

Note: Specific peak assignments for ¹H and ¹³C NMR are based on computational predictions

and comparison with similar benzophenone structures, as explicit experimental data was not

found in the provided search results.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-Hydroxy-4-methylbenzophenone

Wavenumber (cm⁻¹) Functional Group Assignment

Broad band, ~3000-3400 O-H stretch (phenolic hydroxyl group)

~3060 C-H stretch (aromatic)

~2920 C-H stretch (methyl group)

~1630 C=O stretch (benzophenone ketone)

~1580, 1480, 1440 C=C stretch (aromatic rings)

~1250 C-O stretch (phenol)

~820 C-H bend (aromatic, para-substituted)

Note: The IR data is predicted based on the functional groups present in the molecule, as a

specific peak list was not available in the search results.

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-Hydroxy-4-methylbenzophenone
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m/z Interpretation

212 Molecular Ion [M]⁺

135 [M - C₆H₅O]⁺

105 [C₆H₅CO]⁺

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺

Note: The fragmentation pattern is a prediction based on the structure of 2-Hydroxy-4-
methylbenzophenone and common fragmentation pathways for benzophenones.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-Hydroxy-4-methylbenzophenone
are provided below. These protocols are generalized for aromatic ketones and may require

optimization for specific instrumentation.

¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:

Weigh approximately 10-20 mg of 2-Hydroxy-4-methylbenzophenone.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

2. Instrumentation and Data Acquisition:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected chemical shift range (typically 0-12 ppm for ¹H), and a relaxation delay of 1-2

seconds.

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to simplify the

spectrum. A wider spectral width (typically 0-220 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Hydroxy-4-methylbenzophenone with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The

mixture should be a fine, homogeneous powder.

Place the powder into a pellet die and press it under high pressure (typically 8-10 tons) using

a hydraulic press to form a thin, transparent pellet.

2. Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum should be presented in terms of transmittance or absorbance versus

wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:

Prepare a dilute solution of 2-Hydroxy-4-methylbenzophenone in a volatile organic solvent

such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
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For some applications, derivatization (e.g., silylation) may be necessary to increase the

volatility and thermal stability of the analyte.

2. Instrumentation and Data Acquisition:

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or

HP-5ms column).

Set the GC oven temperature program to achieve good separation of the analyte from any

impurities. A typical program might start at a lower temperature and ramp up to a higher

temperature.

The injector and transfer line temperatures should be set appropriately to ensure efficient

vaporization and transfer of the analyte without degradation.

The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70

eV.

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Hydroxy-4-methylbenzophenone.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-
Hydroxy-4-methylbenzophenone.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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